
3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid
Übersicht
Beschreibung
“3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid” is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.
Synthesis Analysis
While specific synthesis methods for “3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid” are not found, pyridazine derivatives can be synthesized through various methods. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines2.Molecular Structure Analysis
The molecular formula of “3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid” is C13H11ClN2O21. The molecular weight is 262.69 g/mol1.
Chemical Reactions Analysis
Specific chemical reactions involving “3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid” are not found in the literature. However, pyridazine derivatives are known to undergo various chemical reactions. For example, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines2.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid” are not readily available in the literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Herbicidal Activities
Pyridazine derivatives have been synthesized and evaluated for their herbicidal activities. For example, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives exhibited significant herbicidal activities, demonstrating the potential of pyridazine compounds in agricultural applications (Han Xu et al., 2008).
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of pyridazine derivatives. Novel synthetic pathways have led to compounds that were evaluated for their antimicrobial effectiveness, although some studies found these compounds to exhibit minimal to no antimicrobial activity (Hajja S. Alonazy et al., 2009).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds using pyridazine derivatives as intermediates or starting materials is a significant area of research. These synthesized compounds have potential applications in drug development and the creation of materials with unique properties. For instance, the synthesis of 2-hetarylimidazo[4,5-d]pyridazine derivatives showcases the versatility of pyridazine compounds in creating heterocyclic molecules with possible pharmaceutical applications (N. N. Smolyar et al., 2007).
Structural and Chemical Analysis
Pyridazine derivatives have been the subject of structural and chemical analysis to understand their properties better and to refine their synthesis processes for various applications. For example, the study of the synthesis, structure analysis, and characterization of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine highlighted the compound's structural features and potential for further application in medicinal chemistry (Hamdi Hamid Sallam et al., 2021).
Safety And Hazards
Specific safety and hazard information for “3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid” is not found in the literature. However, it’s always important to handle chemical compounds with care and follow safety protocols.
Zukünftige Richtungen
The future directions of “3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid” are not found in the literature. However, pyridazine derivatives are of interest in various fields, including medicinal chemistry, due to their wide range of pharmacological activities3.
Eigenschaften
IUPAC Name |
3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-8-3-5-9(6-4-8)11-7-10(13(17)18)12(14)16-15-11/h3-7H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSWRNFHZPZLRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1473826.png)
![1-Phenyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine](/img/structure/B1473827.png)
![N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]formamide](/img/structure/B1473830.png)
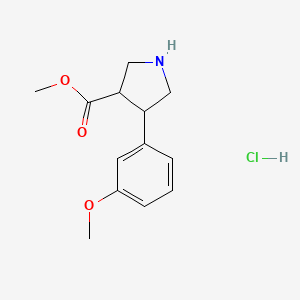
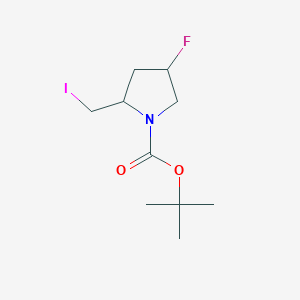
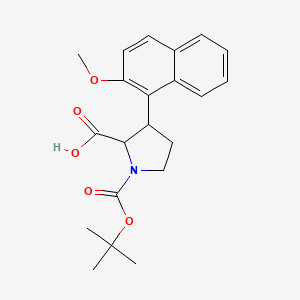
![1-Methyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473840.png)
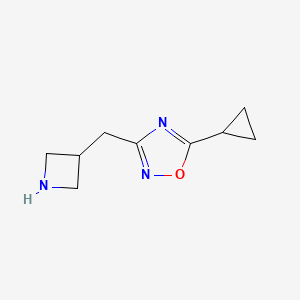
![6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1473842.png)
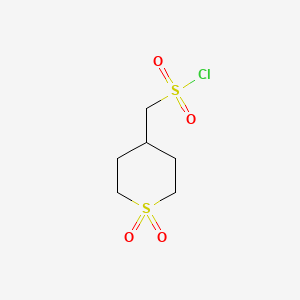
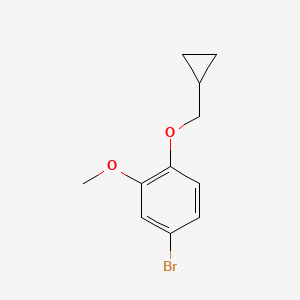
![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1473845.png)

![3-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1473848.png)